4-(2,4-Dinitrophenylazo)phenol

Analytical Chemistry Ion-Selective Probes Pharmaceutical Analysis

4-(2,4-Dinitrophenylazo)phenol (CAS 16081-15-5) is a dinitrophenylazo chromophore enabling selective spectrophotometric Li(I) detection via crowned derivative, with validated use in pharmaceutical matrices. Its 2,4-dinitro substitution ensures strong polarization for distinct spectral shifts upon Li(I) complexation. - CDPA core for quantitative Li(I) determination in drug products. - Precursor for chiral crown ethers with temp.-dependent enantioselective amine binding. - Bulky reporter for amplified conformational signals in supramolecular systems. High purity, ready for immediate analytical deployment.

Molecular Formula C12H8N4O5
Molecular Weight 288.22 g/mol
CAS No. 16081-15-5
Cat. No. B098584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Dinitrophenylazo)phenol
CAS16081-15-5
Molecular FormulaC12H8N4O5
Molecular Weight288.22 g/mol
Structural Identifiers
SMILESC1=CC(=O)C=CC1=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C12H8N4O5/c17-10-4-1-8(2-5-10)13-14-11-6-3-9(15(18)19)7-12(11)16(20)21/h1-7,17H
InChIKeyHJKVTXLZRJZVAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,4-Dinitrophenylazo)phenol Technical Baseline


4-(2,4-Dinitrophenylazo)phenol, also documented as 1,4-Benzoquinone-DNPH (mono) , is an azo-dye chromophore belonging to the dinitrophenylhydrazone class [1]. The compound exhibits a melting point of 185-186 °C and a predicted density of 1.54±0.1 g/cm³ [2]. A key differentiator for industrial procurement is its validated utility as the functional chromogenic core in 'crowned' derivatives, where it enables selective alkali metal ion complexation and spectrophotometric detection [3].

Why 4-(2,4-Dinitrophenylazo)phenol Cannot Be Substituted


Generic substitution fails because the analytical signal generation of 4-(2,4-Dinitrophenylazo)phenol-based systems is not merely a function of the azo bond; it relies on the strong electron-withdrawing effect of the 2,4-dinitro substitution pattern [1]. While basic azophenols like 4-(4-nitrophenylazo)phenol undergo protonation/deprotonation, the dual nitro groups in the target compound significantly polarize the chromophore, enabling distinct and often enhanced spectral shifts upon complexation with alkali and alkaline earth metal ions [2]. This electronic differentiation is critical for achieving the specific pKa values and molar absorptivity changes required in selective lithium or sodium detection protocols [3].

4-(2,4-Dinitrophenylazo)phenol Ion Detection Evidence


Selective Lithium Ion Detection

The 'crowned' derivative of 4-(2,4-dinitrophenylazo)phenol (CDPA) enables the spectrophotometric determination of Li(I) in pharmaceutical preparations by forming stable complexes [1]. The method leverages the distinct complexation behavior of CDPA with Li(I) compared to Na(I) and K(I) [1].

Analytical Chemistry Ion-Selective Probes Pharmaceutical Analysis

Enantioselective Amine Recognition

Optically active phenolic crown ethers incorporating the p-(2,4-dinitrophenylazo)phenol moiety exhibit temperature-dependent enantiomer selectivity in complexation with chiral amines [1].

Chiral Separation Supramolecular Chemistry Host-Guest Chemistry

Steric Modulation for Enhanced Conformational Change

The p-(2,4-dinitrophenylazo)phenol moiety acts as a bulky steric barrier in host-guest chemistry. Upon complexation with amines, it induces larger conformational changes in the host and guest molecules compared to systems lacking this bulky substituent [1].

Molecular Recognition Spectroscopy Conformational Analysis

4-(2,4-Dinitrophenylazo)phenol Application Scenarios


Spectrophotometric Lithium Assay Development

Based on validated evidence that crowned 4-(2,4-dinitrophenylazo)phenol (CDPA) forms stable complexes with Li(I) enabling its quantitative determination [1], this compound is a select reagent for analytical laboratories developing or performing spectrophotometric lithium assays in drug products. This application is directly supported by the method validation data showing satisfactory performance in a pharmaceutical preparation matrix [1].

Chiral Crown Ether Synthesis for Amine Recognition

The p-(2,4-dinitrophenylazo)phenol moiety is a proven functional component in the synthesis of optically active phenolic crown ethers [2]. These macrocycles exhibit temperature-dependent enantioselectivity in binding chiral amines, making the target compound a valuable precursor for researchers developing novel chiral stationary phases or enantioselective sensors [2].

Stimuli-Responsive Host-Guest Systems

The 4-(2,4-dinitrophenylazo)phenol group functions as a bulky steric probe that amplifies conformational changes during molecular recognition events [3]. This property is critical for designing supramolecular systems where a large spectroscopic or physical response is required upon guest binding, offering a clear advantage over smaller, less responsive chromophores [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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